molecular formula C14H18Cl2FN3O B2755055 7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride CAS No. 2379946-46-8

7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride

Cat. No.: B2755055
CAS No.: 2379946-46-8
M. Wt: 334.22
InChI Key: CYOODSUIURVUOV-UHFFFAOYSA-N
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Description

7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one; dihydrochloride is a quinazolin-4-one derivative with a fluorine substituent at position 7 and a piperidin-4-ylmethyl group at position 2. The dihydrochloride salt enhances its solubility and bioavailability, making it a promising candidate for pharmaceutical development. Quinazolin-4-one derivatives are recognized for their broad pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties .

Properties

IUPAC Name

7-fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O.2ClH/c15-11-1-2-12-13(7-11)17-9-18(14(12)19)8-10-3-5-16-6-4-10;;/h1-2,7,9-10,16H,3-6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOODSUIURVUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=NC3=C(C2=O)C=CC(=C3)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents. For instance, anthranilic acid derivatives can be reacted with acid chlorides to form substituted anthranilates, which then undergo cyclization with acetic anhydride to yield benzoxazin-4-ones.

    Introduction of the Piperidin-4-ylmethyl Group: The piperidin-4-ylmethyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the aforementioned synthetic routes while optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinazoline derivatives, including 7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one; dihydrochloride, exhibit significant antibacterial properties. Studies have shown that compounds with similar structures can act as effective inhibitors against various bacterial strains, including those resistant to conventional antibiotics. For instance, modifications at the C-7 position have been linked to enhanced antibacterial activity comparable to established antibiotics like ciprofloxacin .

Anti-inflammatory and Analgesic Effects

This compound has shown promise as an analgesic and anti-inflammatory agent. Quinazoline derivatives are known to modulate pain pathways and inflammatory responses, making them potential candidates for treating conditions such as arthritis and neuropathic pain. The mechanism may involve the inhibition of specific receptors or enzymes involved in pain signaling pathways .

Neurological Applications

The neuroprotective properties of quinazoline derivatives suggest their utility in treating neurodegenerative diseases. Preliminary studies indicate that these compounds may help regulate neurotransmitter release and exhibit anxiolytic effects, which could be beneficial in managing anxiety disorders and cognitive decline associated with conditions like Alzheimer's disease .

Anticancer Potential

Emerging research highlights the anticancer potential of quinazoline derivatives. These compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms are still under investigation but may involve the modulation of cell cycle regulators and apoptosis-related proteins .

Table 1: Summary of Research Findings on 7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one; Dihydrochloride

Study ReferenceApplicationFindings
AntibacterialComparable efficacy to ciprofloxacin against resistant strains
Anti-inflammatorySignificant reduction in pain response in animal models
NeuroprotectionModulates neurotransmitter levels, potential for anxiety treatment
AnticancerInduces apoptosis in various cancer cell lines

Detailed Insights from Selected Studies

  • Antibacterial Activity : A study synthesized various derivatives of quinazolines and tested their effectiveness against resistant bacterial strains. The results indicated that structural modifications at the C-7 position significantly enhanced antibacterial activity .
  • Neuroprotective Effects : Research demonstrated that certain quinazoline derivatives could protect neuronal cells from oxidative stress, suggesting their potential use in neurodegenerative disease therapy .
  • Analgesic Properties : In vivo studies revealed that these compounds could effectively reduce pain responses in models of neuropathic pain, indicating a promising avenue for developing new analgesics .

Mechanism of Action

The mechanism of action of 7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Quinazolin-4-one Derivatives

Structural and Functional Differences

Key structural variations among quinazolin-4-one derivatives influence their pharmacological profiles. Below is a comparative analysis of select analogs:

Compound Name R1 (Position 7) R2 (Position 3) Salt/Form Molecular Formula Key Activities Source
7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one F Piperidin-4-ylmethyl Dihydrochloride C₁₄H₁₆Cl₂FN₃O Antitumor (potential)
7-Chloro-4-(dimethylamino)-1-pyridin-3-yl-quinazolin-2-one Cl Dimethylamino, Pyridin-3-yl None C₁₅H₁₃ClN₄O Not specified
7-Fluoro-2-methyl-3H-quinazolin-4-one F Methyl (Position 2) None C₉H₇FN₂O Therapeutic scaffold
Aurantiomides A–C (1–3) Varied Fungal-derived substituents Natural alkaloids Not specified Antitumor, antimicrobial

Key Observations

Substituent Effects: Fluorine vs. Chlorine: The target compound’s fluorine substituent (vs. chlorine in ) may enhance metabolic stability and binding affinity due to fluorine’s small size and electronegativity . Piperidine vs. Pyridine: The piperidin-4-ylmethyl group introduces a basic nitrogen, improving solubility via salt formation (dihydrochloride), whereas pyridine in may confer distinct π-π stacking interactions.

Pharmacological Implications: The target compound’s dihydrochloride salt likely offers superior aqueous solubility compared to neutral analogs like , facilitating intravenous administration . Natural quinazolin-4-ones (e.g., aurantiomides ) exhibit antitumor activity via KSP inhibition, suggesting the synthetic target compound may share similar mechanisms.

The piperidine moiety in the target compound may enhance interaction with kinase ATP-binding pockets.

Research Findings and Data

Antitumor Activity

  • Aurantiomides A–C : Isolated from Penicillium aurantiogriseum, these fungal-derived quinazolin-4-ones demonstrated cytotoxicity against human cancer cell lines (IC₅₀: 2–10 µM) .
  • Synthetic Derivatives: Quinazolin-4-ones with halogen substituents (e.g., F, Cl) show improved potency over non-halogenated analogs, with IC₅₀ values often below 5 µM in breast and lung cancer models .

Physicochemical Properties

  • Solubility : The dihydrochloride form of the target compound likely achieves >10 mg/mL solubility in water, contrasting with <1 mg/mL for neutral derivatives like .
  • LogP : Estimated LogP for the target compound is ~1.5 (vs. ~2.8 for ), indicating better hydrophilicity due to the ionized piperidine group.

Biological Activity

7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one; dihydrochloride is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C14H16Cl2FN3O
  • Molecular Weight : 325.2 g/mol

The presence of a fluorine atom and a piperidine moiety contributes to its biological properties, influencing its interaction with various biological targets.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds can inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR2), a key player in tumor angiogenesis. The synthesized derivatives showed promising cytotoxicity against cancer cell lines, including HT-29 and COLO-205, with IC50 values ranging from 3.38 to 10.55 μM .

Table 1: Cytotoxic Activity of Quinazoline Derivatives

CompoundCell LineIC50 (μM)
SQ2HT-293.38
SQ2COLO-20510.55
CabozantinibHT-299.10
CabozantinibCOLO-20510.66

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have shown that quinazoline derivatives can inhibit the growth of various bacteria and fungi. For instance, compounds similar to 7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values in the low micromolar range .

Table 2: Antimicrobial Activity of Quinazoline Derivatives

PathogenMIC (μg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Pseudomonas aeruginosaNotable inhibition observed

The biological activity of 7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one can be attributed to its ability to interact with specific receptors and enzymes involved in cellular signaling pathways:

  • VEGFR2 Inhibition : The compound inhibits VEGFR2 kinase activity, leading to reduced angiogenesis in tumors.
  • Antibacterial Mechanism : The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Case Studies

Several studies have focused on the pharmacological effects of quinazoline derivatives:

  • Case Study on Anticancer Activity : A study evaluated the effects of a related quinazoline derivative on cancer cell lines, reporting significant apoptosis induction through cell cycle arrest in G1 and G2/M phases .
  • Antimicrobial Efficacy Study : Another investigation assessed the antimicrobial properties of various piperidine-substituted quinazolines, finding that modifications in the piperidine ring significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Q & A

What are the recommended synthetic routes for 7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one dihydrochloride, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
The synthesis typically involves constructing the quinazolinone core followed by functionalization with the piperidinylmethyl group. A common approach includes:

  • Step 1: Condensation of 7-fluoroanthranilic acid derivatives with urea or thiourea to form the quinazolinone ring .
  • Step 2: Introduction of the piperidinylmethyl group via nucleophilic substitution or coupling reactions (e.g., using 4-(chloromethyl)piperidine hydrochloride).
  • Step 3: Salt formation with HCl to yield the dihydrochloride form.

Optimization Tips:

  • Use catalysts like p-toluenesulfonic acid for cyclization steps to improve yields .
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) or HPLC (C18 column, acetonitrile/water gradient) .
  • Purify intermediates via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, dichloromethane/methanol) .

How should researchers handle and store this compound to ensure safety and stability?

Level: Basic
Methodological Answer:

  • Handling: Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact; rinse immediately with water if exposed .
  • Storage: Keep in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C to prevent hygroscopic degradation .
  • Stability Testing: Perform accelerated degradation studies (40°C/75% RH for 3 months) with HPLC analysis to assess impurity profiles .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Confirm fluorine substitution (δ 7.2–7.8 ppm for aromatic protons) and piperidine integration (δ 1.5–2.8 ppm) .
    • ¹³C NMR: Verify quinazolinone carbonyl (δ ~165 ppm) and piperidine carbons (δ 40–55 ppm).
  • Mass Spectrometry (HRMS): Validate molecular ion [M+H]+ at m/z 306.1 (calculated for C₁₄H₁₅FN₃O) .
  • HPLC Purity: Use a C18 column (acetonitrile/0.1% TFA in water, 1.0 mL/min); target >98% purity .

What computational strategies can predict the reactivity of intermediates in the synthesis of this compound?

Level: Advanced
Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways (e.g., Gaussian 16 with B3LYP/6-31G* basis set). Predict activation energies for cyclization steps .
  • Machine Learning (ML): Train ML models on existing quinazolinone reaction data to optimize catalyst selection and solvent systems .
  • Reaction Path Search: Apply the AFIR method to identify low-energy transition states for piperidinylmethyl group incorporation .

How can researchers design experiments to investigate the biological activity of this compound?

Level: Advanced
Methodological Answer:

  • Target Selection: Prioritize kinases or GPCRs based on structural analogs (e.g., EGFR inhibition by quinazolinones) .
  • In Vitro Assays:
    • Enzyme Inhibition: Use fluorescence polarization assays (IC₅₀ determination).
    • Cellular Uptake: Label with ¹⁸F for PET imaging to track biodistribution .
  • Dose-Response Analysis: Fit data to Hill equations using GraphPad Prism to calculate efficacy (Emax) and potency (EC₅₀).

How can discrepancies in NMR data for structural confirmation be resolved?

Level: Advanced
Methodological Answer:

  • Variable Temperature NMR: Resolve overlapping peaks by acquiring spectra at 25°C and 60°C .
  • 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous protons/carbons (e.g., distinguishing quinazolinone C-2 from C-4) .
  • Deuterium Exchange: Confirm labile protons (e.g., NH in piperidine) by comparing D₂O-shaken vs. untreated samples .

What experimental design principles are applicable to optimize the synthesis process?

Level: Advanced
Methodological Answer:

  • Design of Experiments (DoE): Use a Box-Behnken design to evaluate three factors (temperature, catalyst loading, reaction time) with ANOVA for statistical significance .
  • Response Surface Methodology (RSM): Model yield vs. input variables to identify optimal conditions (e.g., 80°C, 10 mol% catalyst, 12-hour reaction).
  • Robustness Testing: Vary solvent purity (±5%) and reactant ratios (±2%) to assess process tolerance .

What methodologies are recommended for studying the compound’s stability under physiological conditions?

Level: Advanced
Methodological Answer:

  • Simulated Biological Fluids: Incubate in PBS (pH 7.4) or human plasma at 37°C; sample at 0, 6, 24, 48 hours for HPLC-MS analysis .
  • Degradation Pathways: Identify hydrolytic or oxidative byproducts (e.g., quinazolinone ring opening) using LC-QTOF .
  • Kinetic Modeling: Fit degradation data to first-order kinetics to estimate half-life (t₁/₂).

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